2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol
Description
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol is an organic compound that features a chloro-substituted phenol ring and a dimethylsulfamoyl group
Properties
IUPAC Name |
4-(3-chloro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)12-6-3-10(4-7-12)11-5-8-14(17)13(15)9-11/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCBBQQCJTWBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the sulfamoyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include strong nucleophiles such as hydroxide ions or amines, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the sulfamoyl group, such as amines.
Scientific Research Applications
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol involves its interaction with specific molecular targets. For example, in nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which is a negatively charged intermediate formed by the attack of a nucleophile on the aromatic ring . This intermediate then undergoes further transformations to yield the final product.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol: A similar compound with the dimethylsulfamoyl group in a different position.
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)benzoic acid: Another related compound with a carboxylic acid group instead of a phenol group.
Uniqueness
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
